

L-Hyoscyamine physical and chemical properties datasheet

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Compound of Interest

Compound Name: *L-Hyoscyamine (Standard)*

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An In-depth Technical Guide to L-Hyoscyamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical, chemical, and pharmacological properties of L-Hyoscyamine, a tropane alkaloid of significant interest in medical and research applications.

Chemical Identity and Structure

L-Hyoscyamine, the levorotatory isomer of atropine, is a naturally occurring secondary metabolite found in plants of the Solanaceae family, such as *Atropa belladonna* (deadly nightshade) and *Datura stramonium* (jimsonweed).^{[1][2]} Its therapeutic effects are primarily attributed to its activity as an antimuscarinic agent.^[3]

Identifier	Value
IUPAC Name	(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate[2]
CAS Number	101-31-5[4]
Chemical Formula	C ₁₇ H ₂₃ NO ₃ [2][4]
Molecular Weight	289.37 g/mol [4]
SMILES	CN1C2CCC1CC(C2)OC(=O)--INVALID-LINK--C3=CC=CC=C3[2]
InChI Key	RKUNBYITZUJHSG-LGGPCSOHSA-N[2]

Physicochemical Properties

The physical and chemical characteristics of L-Hyoscyamine are crucial for its formulation, delivery, and biological activity.

Property	Value	Reference
Appearance	White to off-white solid; silky, tetragonal needles from evaporating alcohol.[4][5]	[4][5]
Melting Point	108.5 °C[2][4][5]	[2][4][5]
Boiling Point	431.53 °C (rough estimate)[4]	[4]
pKa	9.7 (at 21 °C)[4][6]	[4][6]
LogP (Octanol/Water)	1.931 (Calculated)	[7]
Optical Rotation	[α]D ²⁰ -21.0° (in alcohol)[6]	[6]

Solubility Profile:

Solvent	Solubility	Reference
Water	3.56 g/L (at 20 °C, pH 9.5)[2]; 1 g in 281 mL[5]	[2][5]
Ethanol	Freely soluble[4][5][6]	[4][5][6]
Chloroform	Very soluble; 1 g in 1 mL[4][5] [6]	[4][5][6]
Ether	More soluble; 1 g in 69 mL[4] [5][6]	[4][5][6]
Benzene	More soluble; 1 g in 150 mL[4] [5][6]	[4][5][6]
DMSO	100 mg/mL[8]	[8]

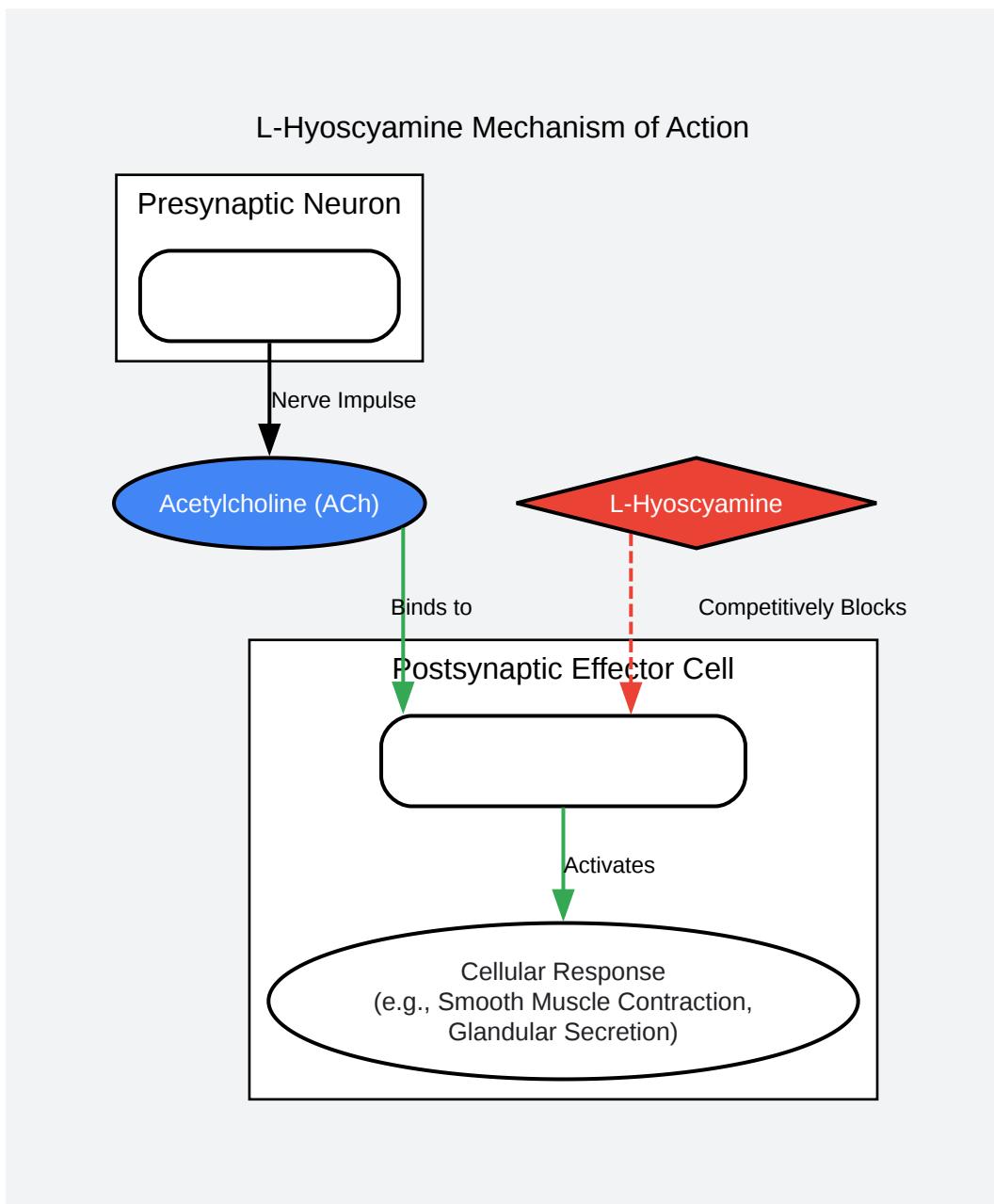
Pharmacological Properties

Mechanism of Action:

L-Hyoscymine functions as a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[5] By blocking these receptors, it inhibits the effects of acetylcholine in the parasympathetic nervous system.[1] This antagonism affects various systems, including smooth muscle, cardiac muscle, and exocrine glands.[5][9]

Signaling Pathway:

L-Hyoscymine's primary mechanism involves the competitive blockade of muscarinic acetylcholine receptors, preventing the binding of the endogenous neurotransmitter acetylcholine (ACh). This action disrupts the normal signal transduction associated with parasympathetic stimulation.



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Caption: Competitive antagonism of muscarinic receptors by L-Hyoscyamine.

Pharmacokinetics:

- Absorption: Completely absorbed from the GI tract following oral or sublingual administration.^[3]
- Metabolism: Metabolized in the liver.

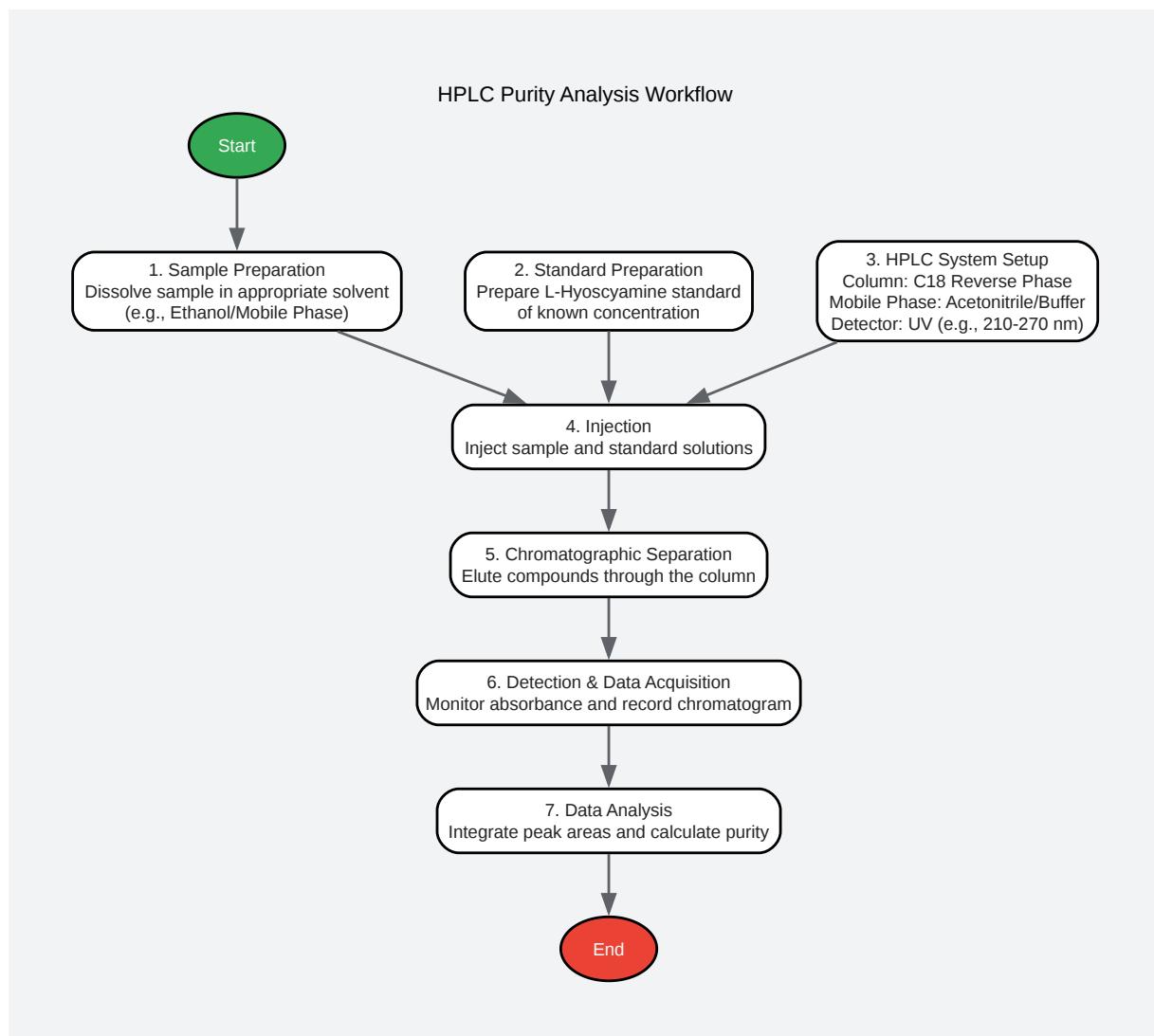
- Half-life: The biological half-life is approximately 3.5 hours.[2]
- Excretion: Primarily excreted through the kidneys.[1]

Experimental Protocols

A. Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of L-Hyoscyamine in a sample, adapted from common analytical procedures.[10][11]

Workflow:

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Caption: General workflow for purity determination of L-Hyoscyamine via HPLC.

Methodology:

- Standard Preparation: Accurately weigh a reference standard of L-Hyoscyamine and dissolve it in a suitable solvent (e.g., ethanol or the mobile phase) to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
- Sample Preparation: Dissolve the L-Hyoscyamine sample to be tested in the same solvent as the standard to achieve a concentration within the calibration range.
- Chromatographic Conditions:
 - Column: A reverse-phase C18 column is commonly used.[10]
 - Mobile Phase: An isocratic or gradient mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like triethylammonium phosphate buffer) is typical.[10]
 - Flow Rate: A standard flow rate, for example, 1.0 mL/min, is applied.[10]
 - Detection: UV detection is monitored at a wavelength where L-Hyoscyamine absorbs, typically between 210 nm and 270 nm.[10][11]
- Analysis: Inject the prepared standard and sample solutions into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the L-Hyoscyamine standard. Purity is calculated by comparing the peak area of L-Hyoscyamine to the total area of all peaks in the chromatogram (Area % method).

B. Spectroscopic Identification

Spectroscopic methods provide confirmation of the chemical structure of L-Hyoscyamine.

- ^1H NMR & ^{13}C NMR: Nuclear Magnetic Resonance spectroscopy can be used to confirm the proton and carbon framework of the molecule. Specific chemical shifts and splitting patterns are characteristic of the L-Hyoscyamine structure.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and ester (C-O) groups.

- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[2]
- UV Spectroscopy: In methanol, L-Hyoscyamine exhibits absorption maxima at 247, 252, 258, and 264 nm.

Stability and Storage

L-Hyoscyamine is sensitive to light and heat and can be easily racemized to form atropine (a mixture of d- and l-hyoscyamine).[5] Therefore, it should be stored in well-closed, light-resistant containers in a cool environment, typically between 2-8°C.[4] For long-term storage as a powder, -20°C is recommended.[8]

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